Product packaging for 2-(methoxymethyl)-1H-benzimidazole(Cat. No.:CAS No. 7146-97-6)

2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B1295923
CAS No.: 7146-97-6
M. Wt: 162.19 g/mol
InChI Key: PHBCKTTUXIONFQ-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Heterocycles in Research

Benzimidazole, a bicyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its structural similarity to naturally occurring biomolecules, which allows it to interact with a variety of biological targets. The versatility of the benzimidazole nucleus has led to the development of a wide array of compounds with diverse pharmacological properties. nih.gov

The significance of benzimidazole derivatives is underscored by their broad spectrum of biological activities, which has been a subject of intense research for decades. nih.gov These activities include:

Antimicrobial and Antifungal researchgate.net

Antiviral nih.gov

Anticancer and Antitumor researchgate.netthieme-connect.com

Anti-inflammatory thieme-connect.com

Antihypertensive nih.gov

Antihistaminic researchgate.net

Anticoagulant nih.gov

The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamine (B120857) with various aldehydes, carboxylic acids, or their derivatives. thieme-connect.comnih.gov Researchers have also explored greener synthetic methods, such as using microwaves and environmentally friendly catalysts, to produce these valuable compounds. thieme-connect.com The continuous exploration of new benzimidazole derivatives indicates the enduring importance of this heterocyclic system in the quest for novel therapeutic agents. thieme-connect.com

Overview of the 2-(Methoxymethyl)-1H-Benzimidazole Framework in Academic Investigations

Within the extensive family of benzimidazole derivatives, this compound represents a specific and noteworthy framework. This compound features a methoxymethyl group at the 2-position of the benzimidazole core. While not as extensively studied as some other derivatives, it serves as a valuable building block and a subject of interest in its own right.

The synthesis of 2-substituted benzimidazoles, including those with an ether linkage like the methoxymethyl group, is a key area of investigation. The introduction of an alkoxy group at the C2 position can be achieved through various synthetic strategies. For instance, the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative can yield the desired 2-substituted benzimidazole. banglajol.info

Research on derivatives of this compound has explored their potential biological activities. For example, studies have synthesized and evaluated related benzimidazole derivatives for their neuroprotective, nih.gov antimicrobial, nih.gov and anticancer properties. nih.gov Molecular docking studies are often employed to understand the potential interactions of these compounds with biological targets, such as enzymes and proteins. nih.govnih.gov

The table below provides some of the key physicochemical properties of the parent benzimidazole scaffold, which provides context for its derivatives.

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
Melting Point170-172 °C
Octanol/Water Partition Coefficient (logP)1.5
Water Solubility1.1 g/L
Data sourced from Cheméo (2023) chemeo.com

Further investigations into the synthesis and biological evaluation of this compound and its analogues continue to be an active area of academic research, aiming to unlock the full potential of this specific chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B1295923 2-(methoxymethyl)-1H-benzimidazole CAS No. 7146-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCKTTUXIONFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287659
Record name 2-(methoxymethyl)-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID20287659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-97-6
Record name 7146-97-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxymethyl)-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methoxymethyl 1h Benzimidazole and Its Derivatives

Established Synthetic Pathways to the 1H-Benzimidazole Core

The formation of the 1H-benzimidazole scaffold is a well-documented process in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods primarily involve the construction of the imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation Reactions with Ortho-Phenylenediamines

A prevalent and versatile method for synthesizing the benzimidazole (B57391) core is the condensation reaction of ortho-phenylenediamines with various carbonyl compounds. nih.govnih.gov This approach is widely adopted due to the ready availability of a multitude of substituted aldehydes and carboxylic acids, which allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring. beilstein-journals.org

The reaction typically involves the cyclocondensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives like orthoesters) under acidic conditions and often at elevated temperatures. nih.govnih.gov For instance, the reaction of ortho-phenylenediamine with aldehydes can be facilitated by catalysts such as ammonium (B1175870) chloride, which is considered an environmentally benign option. nih.gov The use of various catalysts, including ZnO nanoparticles, has been shown to improve reaction efficiency, leading to higher yields and shorter reaction times. nih.govsemanticscholar.org The general reaction is illustrated below:

Scheme 1: General synthesis of 2-substituted 1H-benzimidazoles via condensation of o-phenylenediamine (B120857) with aldehydes. nih.gov

The choice of the aldehyde directly determines the substituent at the 2-position of the resulting benzimidazole. This method's simplicity and the broad scope of commercially available aldehydes make it a cornerstone in benzimidazole synthesis. beilstein-journals.org

Cyclization Approaches

Beyond the direct condensation with aldehydes and carboxylic acids, several other cyclization strategies exist for the formation of the benzimidazole ring system. These methods often involve intramolecular reactions of appropriately substituted aniline (B41778) derivatives.

One such approach is the oxidative cyclization of N-arylamidoximes. This one-pot process involves the acylation and subsequent cyclization of an N-arylamidoxime to yield the benzimidazole product. acs.org Another strategy involves the reductive cyclization of ortho-nitroanilines. google.com This can be achieved using a reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization.

Furthermore, transition-metal-free cyclization of crude imines, formed from the condensation of ortho-phenylenediamine derivatives and aldehydes, can be achieved using molecular iodine under basic conditions. organic-chemistry.org This method avoids the need for purification of the intermediate imine, which can sometimes be unstable. The use of glucose as a C1 synthon in an oxidative cyclization strategy with ortho-phenylenediamines represents a green and efficient method, utilizing a biorenewable resource. organic-chemistry.orgrsc.org

Synthesis of 2-(Methoxymethyl)-1H-Benzimidazole

The specific synthesis of this compound involves the reaction of ortho-phenylenediamine with a reagent that can provide the methoxymethyl group at the 2-position. A common and direct method is the Philips condensation, which utilizes phenoxy acetic acids and ortho-phenylenediamine.

A straightforward approach involves the condensation of ortho-phenylenediamine with methoxyacetic acid. This reaction, typically carried out in the presence of a strong acid like 4 N hydrochloric acid, leads to the formation of the desired product. The reaction mixture is heated to drive the condensation and cyclization. Following the reaction, the product can be isolated by basification of the reaction mixture.

An alternative starting material is glycolic acid, which upon condensation with o-phenylenediamine, forms 1H-benzimidazol-2-ylmethanol. banglajol.info Subsequent methylation of the hydroxyl group would yield this compound.

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a variety of derivatives. These modifications can be broadly categorized into reactions at the nitrogen atoms of the imidazole ring and substitutions on the benzene ring.

N-Alkylation and N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring, particularly the N-1 position, are common sites for derivatization. N-alkylation is a frequently employed strategy to introduce various alkyl or substituted alkyl groups. nih.gov This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. nih.govnih.gov

Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be used to facilitate the N-alkylation of 2-substituted benzimidazoles with alkyl bromides in the presence of an aqueous base. researchgate.net The use of microwave assistance has been shown to dramatically reduce reaction times and improve yields for N-alkylation reactions. nih.govnih.gov For less reactive alkyl halides, the reaction may require heating to proceed efficiently. lookchem.com A variety of N-substituted derivatives can be prepared, including those with benzyl, allyl, and longer alkyl chains. lookchem.comresearchgate.net

Substitution at Benzimidazole Ring Positions (e.g., C-5)

In addition to N-alkylation, substitutions can be made on the benzene portion of the benzimidazole ring. The positions available for substitution are C-4, C-5, C-6, and C-7. The starting ortho-phenylenediamine can be appropriately substituted to introduce functionalities at these positions. nih.govbeilstein-journals.orgnih.govumich.edu

For instance, using a 4-substituted ortho-phenylenediamine in the initial condensation reaction will result in a 5-substituted benzimidazole (due to the numbering convention of the fused ring system). Common substituents introduced at the C-5 (or C-6) position include chloro, nitro, and methyl groups. nih.govnih.gov The synthesis of these derivatives often starts with the corresponding substituted benzene-1,2-diamine. nih.govnih.gov These substituents can influence the electronic properties and biological activity of the resulting molecules. nih.gov

Chemoenzymatic Synthesis Approaches for Modified Derivatives

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex molecules, combining the selectivity of biocatalysts with the versatility of chemical reactions. This approach is particularly valuable for creating chiral derivatives or for regioselective modifications that are challenging to achieve through purely chemical means. In the context of this compound and its analogues, chemoenzymatic methods primarily focus on the use of enzymes, such as lipases, to achieve kinetic resolutions of racemic precursors or to catalyze the formation of new bonds under mild conditions.

A key precursor for modified derivatives is 2-(hydroxymethyl)-1H-benzimidazole, which can be a substrate for enzyme-catalyzed reactions. Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or esterification. nih.gov In a typical kinetic resolution, a racemic mixture of a secondary alcohol containing a benzimidazole moiety is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This process allows for the separation of the two enantiomers, providing access to chirally pure building blocks for more complex derivatives.

The choice of lipase, acyl donor, and solvent system is crucial for achieving high enantioselectivity and conversion. Lipases such as those from Candida antarctica (lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa have demonstrated high efficacy in resolving a variety of chiral alcohols. nih.govnih.gov Vinyl acetate (B1210297) is a commonly used acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible. nih.gov

Another chemoenzymatic approach involves the enzyme-catalyzed modification of the benzimidazole ring itself. For instance, lipases can catalyze the aza-Michael addition of the benzimidazole nitrogen to α,β-unsaturated compounds. This method allows for the synthesis of various N-substituted benzimidazole derivatives under mild reaction conditions. mdpi.com A study demonstrated the use of lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor to synthesize N-substituted benzimidazoles with high yields. mdpi.com This technique could be applied to this compound to introduce a variety of substituents at the N-1 position.

The following table summarizes the key aspects of chemoenzymatic strategies applicable to the synthesis of modified benzimidazole derivatives.

Chemoenzymatic StrategyEnzyme ExampleSubstrate TypeReaction TypePotential Product
Kinetic ResolutionCandida antarctica Lipase B (CALB)Racemic 2-(1-hydroxyethyl)-1H-benzimidazoleTransesterification/AcylationEnantiomerically pure (R)- or (S)-2-(1-hydroxyethyl)-1H-benzimidazole and its corresponding ester
N-SubstitutionThermomyces lanuginosus Lipase (TL IM)This compound and an α,β-unsaturated compoundAza-Michael AdditionN-1 substituted this compound derivatives

These chemoenzymatic methods offer significant advantages, including high selectivity, mild reaction conditions, and the potential for creating a diverse range of modified derivatives of this compound with specific stereochemistry or substitution patterns.

Spectroscopic and Structural Characterization of 2 Methoxymethyl 1h Benzimidazole Derivatives

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized 2-(methoxymethyl)-1H-benzimidazole derivatives. These methods probe the interactions of molecules with electromagnetic radiation, yielding data on electronic transitions, vibrational modes, and the chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For 2-(methoxymethyl)-1-methyl-1H-benzo[d]imidazole , the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 7.76 (d, J = 7.2 Hz, 1H), 7.35–7.24 (m, 3H), 4.74 (s, 2H), 3.81 (s, 3H), and 3.39 (s, 3H). rsc.org The ¹³C NMR spectrum exhibits peaks at δ 150.36, 142.05, 136.13, 122.85, 122.00, 119.82, 109.18, 67.06, 58.14, and 29.89 (d, J = 4.8 Hz). rsc.org

In the case of 2-(methoxymethyl)-1-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole , the ¹H NMR spectrum in CDCl₃ reveals signals at δ 7.56–7.54 (m, 2H), 7.36 (t, J = 7.9 Hz, 1H), 4.83 (s, 2H), 3.90 (s, 3H), and 3.43 (s, 3H). rsc.org The corresponding ¹³C NMR spectrum shows resonances at δ 152.14, 138.84, and 137.21. rsc.org

The NMR data for various benzimidazole (B57391) derivatives are summarized in the interactive table below.

Compound Name¹H NMR (δ ppm)¹³C NMR (δ ppm)
2-(methoxymethyl)-1-methyl-1H-benzo[d]imidazole 7.76 (d, J = 7.2 Hz, 1H), 7.35–7.24 (m, 3H), 4.74 (s, 2H), 3.81 (s, 3H), 3.39 (s, 3H)150.36, 142.05, 136.13, 122.85, 122.00, 119.82, 109.18, 67.06, 58.14, 29.89 (d, J = 4.8 Hz)
2-(methoxymethyl)-1-methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole 7.56–7.54 (m, 2H), 7.36 (t, J = 7.9 Hz, 1H), 4.83 (s, 2H), 3.90 (s, 3H), 3.43 (s, 3H)152.14, 138.84, 137.21
1-Benzyl-2-(benzyloxymethyl)-1H-benzo[d]imidazole 7.82–7.79 (m, 1H), 7.30–7.24 (m, 11H), 7.07–7.06 (m, 2H), 5.47 (s, 2H), 4.80 (s, 2H), 4.55 (s, 2H)150.54, 142.31, 137.16, 136.01, 135.84, 128.80, 128.39, 127.93, 127.85, 127.74, 126.45, 123.24, 122.28, 120.10, 110.01, 72.61, 65.10, 47.28

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectra of benzimidazole derivatives exhibit characteristic absorption bands. For instance, the N-H stretching vibrations of the imidazole (B134444) ring are typically observed in the range of 3200-2650 cm⁻¹. nih.gov In copper (II) complexes of benzimidazole derivatives, these bands may shift to higher wavenumbers (3190–3066 cm⁻¹), indicating that the NH group is not involved in coordination with the metal ion. nih.gov

Other notable vibrations include the C=N stretching, which appears around 1613-1626 cm⁻¹, and the C-O stretching, observed near 1244 cm⁻¹. rsc.org The presence of methyl groups is confirmed by C-H stretching vibrations around 2965 cm⁻¹. rsc.org

The table below presents a summary of the characteristic IR absorption bands for selected benzimidazole derivatives.

Compound Nameν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-O) (cm⁻¹)Other Bands (cm⁻¹)
2-(4-Methoxyphenyl)-1H-benzimidazole 3439161312442965 (CH₃)
2-Phenyl-1H-benzimidazole 34361626--
2-(4-Chlorophenyl)-1H-benzimidazole 34421623--
2-(4-Hydroxyphenyl)-1H-benzimidazole 33081610-3308 (O-H)
1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone -1591 (C=C)-1716 (C=O), 1368 (CH₃), 2996 (CH aliphatic), 3146 (CH aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. Benzimidazole and its derivatives typically exhibit four sets of absorption bands in their UV-Vis spectra. semanticscholar.org

The lowest energy electronic transition (π→π*) for benzimidazole occurs at approximately 278 nm. semanticscholar.org Substitution on the benzimidazole core can cause a shift in this absorption band. For example, the UV-Vis spectrum of N-Butyl-1H-benzimidazole shows a peak at 248 nm, with an additional experimental peak near 295 nm. semanticscholar.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions. For 2-aminobenzimidazole, the calculated absorption maxima in ethanol (B145695) were found to be at 259, 247, and 239 nm, which are in close agreement with the experimentally measured values of 283, 243, and 212 nm. researchgate.net

The table below summarizes the UV-Vis absorption data for selected benzimidazole derivatives.

CompoundSolventλmax (nm) (Experimental)λmax (nm) (Theoretical)
N-Butyl-1H-benzimidazole -248, 295248
2-Aminobenzimidazole Ethanol283, 243, 212259, 247, 239
2-Aminobenzimidazole Water280, 244, 204259, 246, 239

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a substance.

For example, the HRMS (ESI) of 1-benzyl-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole (2s) showed a calculated m/z for C₂₁H₁₆F₃N₂⁺ [M+H]⁺ of 353.1266, with the found value being 353.1266. rsc.org Similarly, the HRMS (ESI) for 2-(4-methoxyphenyl)-1H-benzimidazole gave a calculated value for C₁₄H₁₃N₂O [M+H]⁺ of 225.1022, and a found value of 225.1021. rsc.org These results confirm the elemental composition of the synthesized compounds.

The following table presents HRMS data for several benzimidazole derivatives.

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
1-Benzyl-2-phenyl-4-(trifluoromethyl)-1H-benzo[d]imidazole C₂₁H₁₆F₃N₂353.1266353.1266
2-(4-Methoxyphenyl)-1H-benzimidazole C₁₄H₁₃N₂O225.1022225.1021
2-Phenyl-1H-benzimidazole C₁₃H₁₁N₂195.0917195.0916
2-(4-Hydroxyphenyl)-1H-benzimidazole C₁₃H₁₁N₂O211.0866211.0863

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

The crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid reveals that the benzimidazole ring system is inclined to the benzene (B151609) ring by 78.04 (10)°. nih.gov The crystal packing is stabilized by O—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions. nih.gov

In the case of 2-(2-methoxyphenyl)-1H-benzimidazole , the asymmetric unit contains two molecules, with the dihedral angles between the benzimidazole ring system and the attached benzene ring being 10.6 (5)° and 13.7 (5)°. researchgate.net The crystal structure of 2-(4-methoxyphenyl)-1H-benzimidazole shows a dihedral angle of 34.12 (6)° between the benzimidazole ring system and the 4-methoxyphenyl (B3050149) substituent, with intermolecular N—H⋯N hydrogen bonds forming chains. researchgate.net

The table below summarizes key crystallographic data for selected benzimidazole derivatives.

Compound NameDihedral Angle (°)Key Interactions
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid 78.04 (10)O—H⋯N, C—H⋯O, C—H⋯π, π–π
2-(2-Methoxyphenyl)-1H-benzimidazole 10.6 (5), 13.7 (5)Bifurcated three-centre hydrogen bonds, π–π, C—H⋯π
2-(4-Methoxyphenyl)-1H-benzimidazole 34.12 (6)N—H⋯N hydrogen bonds
3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol 46.16 (7), 77.45 (8)O—H⋯N, O—H⋯O, π–π

Computational and Theoretical Investigations of 2 Methoxymethyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties, including optimized geometry, electronic distributions, and thermodynamic parameters. nih.govdoaj.org

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. arxiv.org For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the most stable conformation. researchgate.netnih.gov These calculations provide precise values for bond lengths and bond angles. The optimized geometry is crucial as it serves as the foundation for all other subsequent property calculations. arxiv.org

For the benzimidazole core, theoretical calculations show excellent agreement with experimental data. nih.gov The bond lengths and angles within the fused ring system are characteristic of its aromatic nature. For instance, studies on similar 1-substituted benzimidazoles reveal that the bond lengths within the imidazole (B134444) and benzene (B151609) rings are consistent across various derivatives, indicating that the core structure is largely unaffected by substitution at the N-1 position. nih.gov The calculated geometric parameters for a representative benzimidazole derivative are generally found to be in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Representative Benzimidazole Core (Note: Data is representative of the benzimidazole scaffold based on DFT calculations of similar derivatives.)

ParameterBondLength (Å)ParameterAngleDegrees (°)
Bond LengthC1-N321.391Bond AngleC1-N32-C10105.84
Bond LengthC1-C21.412Bond AngleN32-C10-N33113.05
Bond LengthC10-N331.389Bond AngleC1-C2-C(ring)106.5

Data adapted from studies on substituted benzimidazole derivatives. biointerfaceresearch.com

The electronic properties of a molecule are critical for understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter that provides information about the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.govnih.gov A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. nih.gov Blue areas signify positive potential, which are electron-deficient regions prone to nucleophilic attack. nih.gov For benzimidazole derivatives, the negative potential is generally localized over the electronegative nitrogen atoms of the imidazole ring, while the hydrogen atoms often exhibit positive potential. nih.govnih.gov

Table 2: Calculated Electronic Properties for a Representative Benzimidazole Derivative

ParameterValue (eV)
HOMO Energy-0.26751
LUMO Energy-0.18094
Energy Gap (ΔE)0.08657

Data adapted from a DFT study on a related Schiff base derivative. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, intramolecular interactions, and charge transfer within a molecule. researchgate.netresearchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy, E(2). A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and stabilization of the molecular system. nih.gov

In benzimidazole systems, significant interactions are observed, such as the delocalization of lone pair electrons from nitrogen atoms and electrons from C-C and C-H bonds into antibonding orbitals. nih.gov For example, the interaction involving the delocalization of σ-electrons from a C-C bond to an antibonding σ*(C-N) orbital contributes to the stability of the ring structure. nih.gov NBO analysis reveals that these hyperconjugative interactions play a crucial role in defining the structure, stability, and reactivity of benzimidazole derivatives. researchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Theory for a Representative Benzimidazole Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N7σ(C2-N8)59.39
LP(1) N8σ(C2-N7)31.18
σ(C4-C5)σ(C5-C6)2.54
σ(C5-C6)σ(C4-C9)2.11

Data adapted from a computational study on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. researchgate.net

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), at different temperatures. mdpi.com These parameters are essential for understanding the stability and behavior of the compound under various thermal conditions. The calculations typically show that as the temperature increases, the values of these thermodynamic functions also increase, which is attributed to the enhancement of molecular vibrations at higher temperatures. mdpi.com This information is valuable for chemical engineering processes and for predicting the compound's stability.

Table 4: Calculated Thermodynamic Parameters at Different Temperatures for a Benzimidazole Derivative

Temperature (K)C⁰p,m (J·mol⁻¹·K⁻¹)S⁰m (J·mol⁻¹·K⁻¹)H⁰m (kJ·mol⁻¹)
100.0185.05400.1213.98
200.0316.34569.8740.06
298.15458.75722.9980.64
400.0592.17884.65133.58
500.0700.011039.01198.37

Data adapted from a study on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety. mdpi.com

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions and for screening virtual libraries of compounds against a biological target. nih.govarxiv.org The output of a docking study includes a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction, and a predicted binding pose. nih.gov A lower binding energy value generally indicates a higher binding affinity. nih.gov

The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov Identifying the key amino acid residues in the protein's active site that interact with the ligand is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.gov

For benzimidazole derivatives, molecular docking studies have been performed against various targets, including tubulin, which is a key protein in cell division and a target for many anticancer agents. nih.gov In such studies, the benzimidazole moiety often forms critical interactions within the binding pocket. For example, docking studies of benzimidazole-based compounds into the colchicine (B1669291) binding site of tubulin have shown that the N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atom can act as an acceptor, forming hydrogen bonds with amino acid residues like Alanine. nih.gov The methoxymethyl group at the 2-position could potentially engage in further hydrogen bonding or polar interactions, enhancing the binding affinity.

Table 5: Example of Molecular Docking Results for a Benzimidazole Derivative with a Target Protein

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Benzimidazole derivativeDihydrofolate reductase (DHFR)-17.36 kJ mol⁻¹Ala7Hydrogen Bond
Benzimidazole derivativeDihydrofolate reductase (DHFR)-17.36 kJ mol⁻¹Leu28, Val31, Ile50, Leu54Hydrophobic Interaction
Benzimidazole derivativeThymidylate Synthase-6.0 kcal/molNot specifiedNot specified

Data adapted from studies on various benzimidazole derivatives. nih.govnih.gov


Validation of Docking Methodologies

The reliability of molecular docking simulations is paramount for accurately predicting the binding modes and affinities of ligands to their target proteins. Consequently, the validation of the docking protocol is a critical preliminary step in computational drug design studies involving benzimidazole derivatives.

A common and effective method for validating a docking procedure is to redock a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose of the ligand. A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can reliably reproduce the known binding mode.

For instance, in a study on substituted benzimidazole derivatives as potential inhibitors of the Mycobacterium tuberculosis KasA protein, researchers validated their molecular docking method using this redocking approach. nih.gov The co-crystallized ligand, GSK DG167, was extracted from the protein's binding site and then docked back into the same site. The resulting RMSD between the docked pose and the original crystal structure pose was 1.34 Å. nih.gov This value, being well under the 2.0 Å threshold, confirmed the validity of their docking method for that particular biological target. nih.gov Such validation provides confidence that the same docking parameters can be applied to screen and predict the binding of novel derivatives, including compounds like 2-(methoxymethyl)-1H-benzimidazole, to the same or similar protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior and stability of ligand-protein complexes over time. These simulations provide a more realistic representation of the physiological environment compared to static docking poses. For benzimidazole derivatives, MD simulations have been instrumental in confirming the stability of predicted binding modes and elucidating the key interactions that maintain the complex.

In a typical MD simulation study of a benzimidazole derivative complexed with a target protein, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a specific duration, often in the nanosecond range, to observe the conformational changes of both the ligand and the protein.

Several key parameters are analyzed to assess the stability of the complex:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD that reaches a plateau suggests that the system has equilibrated and the complex is stable. For example, in a study of benzimidazole-thiazole derivatives as COX-2 inhibitors, MD simulations of 100 ns were performed, and the stability of the complexes was confirmed by the RMSD values. rsc.org

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify flexible and rigid regions of the protein upon ligand binding. Significant fluctuations in certain residues can indicate their involvement in the binding process.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are analyzed to identify critical interactions that contribute to the binding affinity.

A study on benzimidazole derivatives as potential inhibitors of FMS-like tyrosine kinase 3 (FLT3) utilized MD simulations to understand the activity of their compounds. whiterose.ac.uk The simulations helped to explain how subtle structural modifications to the benzimidazole scaffold could lead to significant changes in inhibitory activity by revealing differences in the dynamic behavior and interaction patterns of the complexes. whiterose.ac.uk Similarly, MD simulations have been used to study the stability of benzimidazole derivatives in complex with other targets like triosephosphate isomerase from Leishmania mexicana and various protein kinases. researchgate.nettandfonline.com These studies consistently demonstrate the value of MD simulations in validating docking results and providing a deeper understanding of the dynamic nature of ligand-protein interactions for the benzimidazole class of compounds.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are essential for optimizing lead compounds and designing new molecules with improved potency and selectivity. For benzimidazole derivatives, computational approaches are widely used to elucidate the relationship between chemical structure and biological activity. researchgate.netresearchgate.netmdpi.comwhiterose.ac.uk

These studies typically involve the following steps:

Generation of a Compound Library: A series of benzimidazole derivatives with systematic variations in their substituents is designed.

Molecular Docking: All compounds in the library are docked into the active site of the target protein to predict their binding affinities and binding modes.

Correlation of Docking Scores with Experimental Activity: The calculated binding energies or docking scores are then correlated with experimentally determined biological activities (e.g., IC50 values). A strong correlation can validate the computational model and provide predictive power.

Through such studies, key structural features of the benzimidazole scaffold that govern its activity have been identified. For example, substitutions at the N-1 and C-2 positions of the benzimidazole ring are often crucial for modulating the biological activity. whiterose.ac.uk In a study of benzimidazole-based antimicrobial agents, SAR analysis revealed that specific substitutions on the phenyl rings at the 1 and 2 positions were critical for activity against Gram-negative bacteria. whiterose.ac.uk

Computational SAR studies can also be presented in innovative ways, such as the dual activity-difference (DAD) map, which has been used to systematically characterize the SAR of benzimidazole derivatives against two different parasites simultaneously. rsc.org

The insights gained from these computational SAR studies are invaluable for the rational design of new benzimidazole derivatives with enhanced therapeutic properties. By understanding which functional groups at specific positions lead to improved activity, medicinal chemists can focus their synthetic efforts on the most promising candidates.

Molecular Mechanisms of Action Research

Interaction with DNA (e.g., Intercalation, Alkylation, Binding Affinity)

Derivatives of the benzimidazole (B57391) family have been shown to interact with DNA through several mechanisms, including binding to the minor groove and intercalation between base pairs. researchgate.netnih.gov The planar nature of the benzimidazole ring system is conducive to insertion between the stacked bases of the DNA double helix. nih.gov

Research on various benzimidazole derivatives indicates a preference for binding to the minor groove of DNA, particularly at AT-rich sequences. researchgate.net This binding is often stabilized by hydrogen bonds. For instance, studies on a benzylvanillin-benzimidazole conjugate, 2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2MP), demonstrated through computational modeling that the nitrogen atom (N1) of the benzimidazole ring can form electrostatic hydrogen bonds with the oxygen atom (O2) of thymine (B56734) within the minor groove. plos.org This interaction is a key contributor to the binding affinity. plos.org

While direct alkylation by 2-(methoxymethyl)-1H-benzimidazole itself is not prominently documented, other compounds containing the benzimidazole structure, like bendamustine, are known alkylating agents, which cause cell death by damaging DNA. nih.gov The general mechanisms for benzimidazole derivatives' anti-cancer effects include interference with DNA synthesis and induction of apoptosis following DNA binding. researchgate.net

Table 1: DNA Interaction Profile of Benzimidazole Derivatives

Interaction Mode Target Site Key Features Compound Class Example
Minor Groove Binding AT-rich sequences Hydrogen bonding between benzimidazole NH and thymine O2/adenine N3. Hoechst 33258 (bis-benzimidazole), Benzylvanillin-benzimidazole conjugates. plos.orgnih.gov
Intercalation Between DNA base pairs Stacking interactions of the planar benzimidazole ring system. General benzimidazole compounds. researchgate.netnih.gov

| Alkylation | Guanine and other bases | Covalent bond formation leading to DNA damage (Mechanism for specific derivatives). | Bendamustine. |

Modulators of Receptor Activity (e.g., GABA-A Receptor)

Benzimidazole derivatives have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.org The GABA-A receptor is a ligand-gated ion channel that mediates the primary inhibitory neurotransmission in the central nervous system. grantome.comresearchgate.net Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects, without directly activating the receptor themselves. grantome.complos.org

In 1999, benzimidazoles were first reported to act as modulators at the GABA-A receptor. wikipedia.org Subsequent research led to the development of compounds like NS 11394, which acts as a positive allosteric modulator with a degree of functional selectivity for different GABA-A receptor subtypes (α1, α2, α3, and α5-containing receptors). wikipedia.org While research has not specifically focused on this compound, the established activity of the broader benzimidazole class suggests this as a potential mechanism of action. For example, in a study of pyrazolo[1,5-a]quinazolines, the presence of a methoxymethyl group was found to influence the compound's activity at the GABA-A receptor. nih.gov

Microtubule Dynamics Modulation

A significant mechanism of action for many benzimidazole derivatives is the modulation of microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization are potent antimitotic agents.

Inhibition of Specific Cellular Pathways and Proteins (e.g., NS5A, Topoisomerase, PARP, Protein Kinases)

The benzimidazole scaffold serves as a foundation for inhibitors of various critical cellular and viral proteins.

HCV NS5A: Fluorinated benzimidazole analogues have been developed as potent inhibitors of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). nih.gov These inhibitors show broad activity against multiple HCV genotypes and are effective against viral variants that have developed resistance to earlier generations of NS5A inhibitors. nih.gov Inhibition of NS5A is a key strategy in combating HCV replication. sigmaaldrich.com

Topoisomerase: Certain benzimidazole-triazole derivatives act as topoisomerase I inhibitors. nih.gov Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of this enzyme, often called "poisons," stabilize the complex between the enzyme and DNA after the DNA strand has been cleaved. This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and subsequent cell death. nih.gov

PARP: Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP enzymes are crucial for DNA repair. By inhibiting PARP, particularly in cancers with existing DNA repair defects (like those with BRCA mutations), these compounds can lead to synthetic lethality and enhance the effectiveness of DNA-damaging chemotherapies like temozolomide.

Protein Kinases: The benzimidazole structure is present in various protein kinase inhibitors. researchgate.net For instance, certain benzimidazole-based derivatives have been shown to effectively inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. researchgate.net Inhibition of such kinases disrupts signaling pathways that are essential for cancer cell proliferation and survival. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis in Target Cells

A common outcome of the molecular interactions described above is the induction of cell cycle arrest and apoptosis (programmed cell death) in target cells, particularly cancer cells. nih.gov Benzimidazole derivatives have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M. nih.gov

The disruption of microtubule dynamics is a direct cause of mitotic arrest at the G2/M phase. nih.gov Furthermore, DNA damage resulting from topoisomerase inhibition or other interactions can trigger checkpoints that halt the cell cycle to allow for repair, or if the damage is too severe, initiate apoptosis. nih.gov The apoptotic process induced by benzimidazoles can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activate the caspase cascade that executes cell death. nih.gov Studies have demonstrated that certain benzimidazole derivatives can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines.

Table 2: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

Mechanism Effect Cell Cycle Phase Key Molecular Events
Microtubule Disruption Mitotic Arrest G2/M Inhibition of tubulin polymerization. nih.gov
DNA Damage/Topoisomerase Inhibition Cell Cycle Arrest, Apoptosis S, G2/M Accumulation of DNA strand breaks. nih.govnih.gov

| Mitochondrial Pathway | Apoptosis | N/A | Disruption of mitochondrial membrane potential, release of cytochrome c, caspase activation. nih.gov |

Interference with Metabolic Pathways (e.g., Folate Metabolism, Tubulin Polymerization)

Folate Metabolism: Dihydrofolate reductase (DHFR) is an essential enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, making it a target for antimicrobial and anticancer drugs. Research into N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has revealed that they can exert antibacterial activity through the inhibition of DHFR. nih.gov This indicates that interference with the folate metabolic pathway is a mechanism of action for this class of compounds. nih.gov

Tubulin Polymerization: As detailed in section 6.3, the interference with tubulin polymerization is a primary and well-documented mechanism for many benzimidazole derivatives. wikipedia.orgnih.gov This action effectively disrupts a critical metabolic process for cell division and integrity, leading to an antiproliferative effect.

Advanced Applications and Potential in Materials Science

Corrosion Inhibition Properties

Benzimidazole (B57391) and its derivatives are recognized as effective corrosion inhibitors, particularly for protecting carbon steel and other metals in aggressive acidic environments. nih.govresearchgate.netkfupm.edu.sa The efficacy of these compounds is rooted in their ability to form a protective film on the metal's surface, shielding it from the corrosive medium. researchgate.net The molecular structure of 2-(methoxymethyl)-1H-benzimidazole, containing a benzimidazole core, π-electrons, and heteroatoms with lone pair electrons, facilitates strong adsorption onto metal surfaces. nih.gov Research on related benzimidazole compounds demonstrates a significant increase in inhibition efficiency with rising concentrations. nih.govresearchgate.netresearchgate.net For instance, derivatives have been shown to achieve efficiencies peaking at over 95%. nih.govresearchgate.net

Corrosion Inhibition Efficiency of Benzimidazole Derivatives on Steel in HCl Solution

Inhibitor CompoundConcentrationInhibition Efficiency (η%)Reference
(1H-benzimidazol-2-yl)methanethiolMax Concentration Tested88.2% nih.gov
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleMax Concentration Tested95.4% nih.gov
5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB)10⁻³ M95% researchgate.net
2-(2-aminophenyl)-1H-benzimidazole (APhBI)3 mM87.09% nih.gov

The protective action of this compound is governed by its adsorption onto the metal surface, a process that can involve both physical and chemical interactions (physisorption and chemisorption). nih.gov The adsorption is facilitated by the molecule's structural components:

Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). nih.gov

π-Electrons: The aromatic benzimidazole ring provides a source of π-electrons that can interact with the metal surface, further strengthening the adsorption. researchgate.netnih.gov

Electrostatic Interaction: In acidic solutions, the benzimidazole molecule can become protonated. This positively charged species can then be electrostatically attracted to the negatively charged metal surface (physisorption).

Studies on similar benzimidazole derivatives have shown that their adsorption behavior often aligns with the Langmuir adsorption isotherm. nih.govresearchgate.netresearchgate.netresearchgate.net This model suggests the formation of a stable, protective monolayer of the inhibitor molecules on the metal, effectively blocking the active sites for corrosion. researchgate.net

Ligand Chemistry in Coordination Compounds

The benzimidazole framework is a cornerstone in ligand design for coordination chemistry. The presence of multiple nitrogen atoms with available lone-pair electrons makes this compound a versatile ligand capable of forming stable complexes with a wide array of transition metal ions. nih.govnih.gov These metal complexes are synthesized and studied for their potential in catalysis, medicine, and materials science. nih.govresearchgate.net

The creation of metal complexes involving this compound typically follows a straightforward synthetic route. The process generally involves reacting the benzimidazole derivative (the ligand) with a suitable metal salt (e.g., chlorides or nitrates) in a solvent like ethanol (B145695) or DMF. nih.govsemanticscholar.org The mixture is often stirred, sometimes under reflux, to facilitate the coordination reaction, leading to the precipitation of the final complex. semanticscholar.org The resulting structures can be monomeric or form more complex dimeric and polymeric structures, depending on the metal, ligand-to-metal ratio, and reaction conditions. rsc.org Research on analogous benzimidazole ligands shows coordination with numerous metals. nih.govresearchgate.netnih.govsemanticscholar.org

Examples of Metal Complexes Formed with Benzimidazole-Derived Ligands

Metal IonExample Ligand TypeResulting Complex StructureReference
Copper (Cu(II))Bis-benzimidazole derivativesCharacterized complexes formed researchgate.netnih.gov
Zinc (Zn(II))Bis-benzimidazole derivativesCharacterized complexes formed researchgate.netnih.gov
Nickel (Ni(II))Benzimidazole-5-carboxylic acid hydrazide1:1 and 1:2 M:L complexes nih.gov
Silver (Ag(I))Bis-benzimidazole derivativesCharacterized complexes formed nih.gov
Cadmium (Cd(II))Benzimidazole derivativesSynthesized and characterized semanticscholar.org
Cobalt (Co)Benzimidazole ligand with hydroxyphenyl groupDimeric species rsc.org

The chemical behavior of this compound is defined by its dual functionality as both an electron donor and a proton acceptor.

Electron Donor: The nitrogen atoms of the imidazole (B134444) ring possess lone pairs of electrons, making the molecule a Lewis base. nih.gov This electron-donating capability is fundamental to its role as a ligand, allowing it to coordinate with electron-deficient metal centers. nih.govsemanticscholar.org

Proton Acceptor/Donor: The benzimidazole moiety contains two distinct nitrogen atoms. The imino nitrogen (>C=N-) can act as a proton acceptor, while the amine nitrogen (-NH-) can act as a proton donor. researchgate.net This capacity to participate in hydrogen bonding networks is crucial for building supramolecular structures and is a key feature in designing systems for proton-coupled electron transfer (PCET), a process vital in biological and chemical energy conversion. nih.govrsc.org

Emerging Material Science Applications

Beyond its established use in corrosion inhibition, the unique optoelectronic properties of the benzimidazole core are being harnessed for new applications in materials science. The ability to act as a stable, electron-accepting or electron-transporting unit makes it a valuable component in organic electronic devices. semanticscholar.orgresearchgate.net

Researchers have incorporated benzimidazole derivatives into materials for:

Organic Light-Emitting Diodes (OLEDs): Benzimidazole-based compounds are explored as deep-blue fluorescent materials, prized for their thermal stability and ability to produce narrow emission bands. semanticscholar.org

Solar Cells: The electron-acceptor nature of the benzimidazole unit has been utilized in designing donor-acceptor type molecules and polymers for use in perovskite and other organic solar cells. researchgate.netresearchgate.net

Optical Waveguides: Donor-acceptor-donor (D-A-D) structures using a benzimidazole core as the acceptor have been synthesized into single crystals that demonstrate the ability to guide light, with some derivatives showing strong luminescence and efficient light propagation. nih.gov

Conclusion and Future Research Perspectives

Current Gaps and Challenges in Research

Despite the vast research into benzimidazole (B57391) derivatives, significant gaps and challenges remain, particularly for specific analogues like 2-(methoxymethyl)-1H-benzimidazole. A primary challenge is the comprehensive understanding of its structure-activity relationship (SAR). While many studies report the biological activities of various substituted benzimidazoles, detailed SAR studies that isolate the specific contribution of the 2-methoxymethyl group are scarce. researchgate.netmdpi.com This makes the rational design of more potent and selective derivatives a difficult task.

Another significant hurdle lies in overcoming drug resistance. Microbes and cancer cells are adept at developing resistance to existing therapeutic agents, and benzimidazole-based drugs are no exception. nih.govnih.gov A major gap exists in understanding the specific resistance mechanisms that might arise in response to treatment with this compound derivatives. Furthermore, improving the lipophilicity of benzimidazole compounds to enhance their penetration of cellular membranes without compromising their activity is an ongoing challenge in drug development. nih.gov

From a synthetic standpoint, while numerous methods exist for creating the benzimidazole core, challenges related to regioselective functionalization persist. nih.govnih.gov The development of more efficient, scalable, and environmentally friendly synthetic routes that allow for precise modification of the this compound scaffold is crucial for advancing research. semanticscholar.orgijpsjournal.com There is also a notable lack of extensive toxicological and pharmacokinetic data specifically for this compound, which is a critical barrier to its potential clinical translation. srrjournals.com

Directions for Future Academic and Methodological Advancements

Future research on this compound should be directed towards several key areas to address the current gaps. A primary focus should be on employing advanced computational and methodological approaches. The use of in silico tools for molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and quantum chemical studies can provide deep insights into the molecule's behavior and guide the synthesis of more effective analogues. researchgate.netnih.govbiointerfaceresearch.com Such computational studies can help elucidate the binding modes of this compound with biological targets like dihydrofolate reductase, a known target for some benzimidazoles, and predict the impact of further substitutions. nih.govnih.gov

Methodological advancements should also focus on green chemistry principles. The development of syntheses using water as a solvent, employing nano-catalysts, or utilizing microwave-assisted protocols can lead to higher yields, shorter reaction times, and more sustainable processes. nih.govsemanticscholar.orgresearchgate.net Exploring one-pot synthesis and solid-phase strategies could also streamline the production of a diverse library of this compound derivatives for high-throughput screening. nih.govijpsjournal.com

Furthermore, there is a need for more extensive biological evaluation. This includes screening against a wider array of cancer cell lines, particularly resistant strains, and a broader spectrum of microbial pathogens. nih.govnih.gov Investigating the compound's potential in less explored therapeutic areas for benzimidazoles, such as neurodegenerative diseases or metabolic disorders, could open up new avenues for research. researchgate.net

Potential for Development of Novel Research Probes and Materials

The unique structural features of this compound make it a promising candidate for the development of novel research tools and advanced materials. The benzimidazole core is known to be a valuable scaffold for creating fluorescent probes for biological imaging. mdpi.com The methoxymethyl group at the 2-position can be chemically modified, for instance, by introducing a terminal alkyne, to create "clickable" probes. nih.gov These probes can be used in activity-based protein profiling (ABPP) to identify cellular targets and off-targets, which is invaluable for drug development and understanding mechanisms of action. nih.gov

Derivatives of this compound could be designed as fluorescent sensors for specific ions or biomolecules. By appending appropriate recognition moieties, the inherent fluorescence of the benzimidazole scaffold can be modulated upon binding to a target, enabling detection. mdpi.commdpi.com For example, benzimidazole-based probes have been successfully developed for the detection of cysteine. mdpi.comnih.gov

In materials science, the electron-rich nature of the benzimidazole ring system makes it suitable for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or as corrosion inhibitors. nih.gov The 2-(methoxymethyl) substituent can influence the solubility and processing characteristics of such materials. There is also potential for its use in nanotechnology, where benzimidazole derivatives can be functionalized onto nanoparticles to create targeted drug delivery systems or novel catalysts. researchgate.net The development of such materials from this compound, however, remains a largely unexplored but highly promising field of research.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(methoxymethyl)-1H-benzimidazole derivatives, and how are reaction conditions optimized?

  • Methodology :

  • Cyclization of o-phenylenediamines with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) yields 1H-benzimidazole-2-thiol intermediates, which are further functionalized via nucleophilic substitution or coupling reactions .
  • Microwave-assisted synthesis reduces reaction time (e.g., 5–6.5 hours) and improves yields by enhancing reaction efficiency. Solvent selection (methanol, ethanol) and catalyst systems (e.g., TiCp₂Cl₂) are critical for chemoselectivity in forming N-arylmethyl derivatives .
  • Validation : Monitor reaction progress via TLC and confirm purity via melting points and HPLC (>98.5% purity criteria) .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H stretch at ~3395 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 115–151 ppm). Key signals include methoxymethyl (-OCH₂-) protons at δ 3.3–3.5 ppm and benzimidazole N-H at δ ~10.9 ppm .
  • Elemental Analysis : Verify molecular formulas by comparing experimental vs. calculated C/H/N/S percentages (deviation < ±0.4%) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) influence the biological activity of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Electron-withdrawing groups (e.g., -Br, -F) on aryl-thiazole moieties enhance binding affinity to biological targets (e.g., enzymes) via hydrophobic interactions .
  • Hydroxy/methoxy groups improve radical scavenging and UV-protective properties by stabilizing free radicals through resonance .
  • Biological Assays : Test antioxidant activity via DPPH radical scavenging and antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays .

Q. What computational strategies are used to predict the binding modes of this compound derivatives with therapeutic targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., α-glucosidase). Key residues (e.g., Asp215, Glu277) form hydrogen bonds with methoxymethyl groups .
  • MD Simulations : Validate docking results by analyzing stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments by determining crystal structures (e.g., triclinic system, space group P1 for MBMPBI derivatives). Refinement with SHELXL97 ensures accuracy .
  • Cross-Validation : Compare experimental ¹³C NMR shifts (e.g., δ 151.93 for N=C-N) with DFT-calculated values to confirm assignments .

Critical Analysis of Contradictions

  • Synthetic Yields : Microwave-assisted methods (75–85% yields) often outperform conventional heating (60–70%), but impurities from side reactions (e.g., over-alkylation) require rigorous purification .
  • Biological Data : Derivatives with -OCH₃ groups show variable activity depending on substitution patterns; meta-substitution may reduce bioavailability compared to para-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.